SB-612111 Demonstrates 2- to 9-Fold Higher Functional Antagonist Potency Than (±)J-113397 Across Multiple Native and Recombinant NOP Assays
In a systematic in vitro comparison using identical assay conditions, SB-612111 exhibited significantly higher functional antagonist potency than the standard non-peptide NOP antagonist (±)J-113397 across recombinant (CHO-hNOP cells) and native (mouse/rat vas deferens, guinea pig ileum) tissue preparations [1]. The difference in pK_B values in GTPγ[³⁵S] binding assays and pA₂ values in isolated tissues consistently ranged from approximately 2-fold to as high as 9-fold in favor of SB-612111 [1].
| Evidence Dimension | Functional antagonist potency (pK_B) for N/OFQ-stimulated GTPγ[³⁵S] binding |
|---|---|
| Target Compound Data | pK_B = 9.70 (Ki equivalent ~0.20 nM) |
| Comparator Or Baseline | (±)J-113397: pK_B = 8.71 (Ki equivalent ~1.95 nM) |
| Quantified Difference | SB-612111 is 9.8-fold more potent than (±)J-113397 in this assay |
| Conditions | CHO cell membranes expressing human recombinant NOP receptors |
Why This Matters
Higher functional potency at the target receptor enables use of lower compound concentrations in vitro, reducing the risk of off-target effects at high micromolar concentrations.
- [1] Spagnolo B, Carrà G, Fantin M, et al. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies. J Pharmacol Exp Ther. 2007;321(3):961-967. View Source
